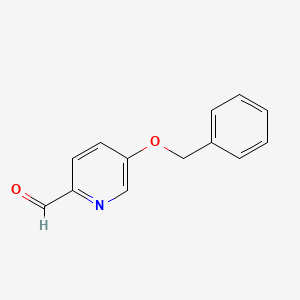

2-(Benzofuran-3-yl)ethanamine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

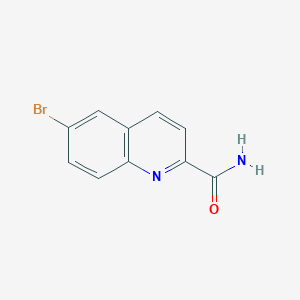

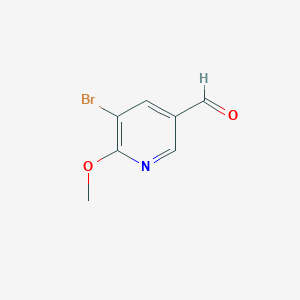

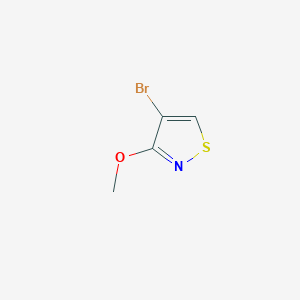

The compound "2-(Benzofuran-3-yl)ethanamine hydrochloride" is not directly described in the provided papers, but related benzofuran compounds have been studied for their crystal structures and chemical properties. Benzofuran derivatives are known for their diverse biological activities and are of interest in the field of medicinal chemistry.

Synthesis Analysis

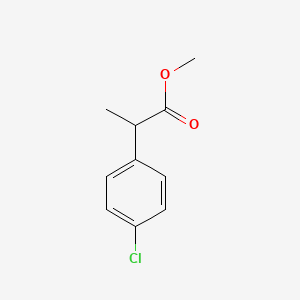

The synthesis of benzofuran derivatives can involve various chemical reactions. For instance, the compound "Methyl 2-(5-chloro-3-methylsulfinyl-1-benzofuran-2-yl)acetate" was prepared by the oxidation of its sulfanyl precursor using 3-chloroperoxybenzoic acid . Similarly, novel benzofuran compounds with halogen or nitro groups were synthesized from 2-(2-formylphenoxy)alkanoic acids, and their reduction to the corresponding ethanols and amino compounds was achieved using lithium aluminum hydride and Pd/C catalytic reduction, respectively .

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is characterized by the presence of a benzofuran ring system, which can be substituted with various functional groups. The crystal structure of a related compound, a diethylamine cation with a benzofuran and benzodioxo ring system, was found to be essentially planar with a dihedral angle of 7.38(14)° between the ring systems . The molecular geometrical parameters and electronic properties such as frontier molecular orbital energies were calculated using DFT/B3LYP methods, indicating the stability and reactivity of the compound .

Chemical Reactions Analysis

Benzofuran derivatives can undergo a variety of chemical reactions, including oxidation, reduction, and the formation of hydrogen bonds. The oxidation of sulfanyl groups to sulfinyl groups has been demonstrated , while the reduction of ethanones to ethanols and nitro compounds to amino compounds has been achieved under specific conditions . These reactions are crucial for modifying the chemical structure and properties of benzofuran derivatives for potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure and the nature of their substituents. The crystal structures of these compounds are often stabilized by aromatic π-π interactions and hydrogen bonding, which contribute to their solid-state architecture . The presence of strong hydrogen bonds, such as N–H…Cl and O–H…Cl bifurcated hydrogen bonds, can lead to the formation of supramolecular arrays and clusters, which are important for the material's stability and potential applications .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Dielectric and Thermal Properties : The compound was synthesized and used in the study of dielectric and thermal properties of a methacrylate polymer. The polymer displayed notable changes in dielectric constant and loss with temperature (Çelik & Coskun, 2018).

- Heterocyclic System Synthesis : A novel approach for synthesizing benzofuran-based heterocyclic systems was developed. The process involved the one-pot reaction of specific compounds, indicating the versatility of benzofuran derivatives in synthetic chemistry (Gao et al., 2012).

Biological and Pharmacological Research

- Biocatalyst for Enantioselective Synthesis : The compound was used in biocatalyst-mediated reactions for the preparation of optically active (benzofuran-2-yl)carbinols, showing its potential in enantioselective syntheses (Paizs et al., 2003).

- Antimicrobial and Antioxidant Studies : Benzofuran derivatives, including those related to 2-(Benzofuran-3-yl)ethanamine, have been investigated for their antimicrobial and antioxidant properties, revealing potential applications in pharmaceuticals (Shankerrao et al., 2013).

Chemical Synthesis and Evaluation

- Cascade Reaction for Bioactive Compounds : A unified protocol for synthesizing 3-(2-bromoethyl)benzofurans and related ethylamines was developed, demonstrating the compound's relevance in the synthesis of bioactive compounds like serotonin receptor agonists (Porcu et al., 2018).

- Lipase-Catalyzed Kinetic Resolution : The compound played a significant role in the lipase-catalyzed kinetic resolution of racemic alcohols, indicating its utility in stereoselective chemical processes (Paizs et al., 2003).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(1-benzofuran-3-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO.ClH/c11-6-5-8-7-12-10-4-2-1-3-9(8)10;/h1-4,7H,5-6,11H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBAFZXMJZNTCIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CO2)CCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzofuran-3-yl)ethanamine hydrochloride | |

CAS RN |

27404-32-6 |

Source

|

| Record name | 3-Benzofuranethanamine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27404-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 27404-32-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1281287.png)

![2-(1H-Benzo[d]imidazol-2-yl)malonaldehyde](/img/structure/B1281305.png)

![Thieno[2,3-b]pyridin-4-ol](/img/structure/B1281308.png)